Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylisovaleryltylosin tartrate is synthesized from tylosin through a bioconversion process. The bioconversion involves the use of Streptomyces thermotolerans, which converts tylosin into acetylisovaleryltylosin . The process includes the addition of leucine and glucose, which provide the isovaleryl and acetyl groups, respectively . The crude product is then purified using silica gel column chromatography, with a mixture of ethyl acetate and petroleum ether as the eluent .
Industrial Production Methods
In industrial settings, the production of acetylisovaleryltylosin tartrate involves large-scale fermentation followed by purification steps. The fermentation broth undergoes acid and alkali recrystallization to obtain the crude product, which is then further purified to achieve high purity levels . The final product is typically formulated as a premix for incorporation into animal feed or as granules for use in drinking water .
Chemical Reactions Analysis
Types of Reactions
Acetylisovaleryltylosin tartrate primarily undergoes substitution reactions due to its macrolide structure. The compound can be acetylated and isovalerylated at specific hydroxyl groups .
Common Reagents and Conditions
The bioconversion process uses leucine and glucose as key reagents. Leucine provides the isovaleryl group, while glucose supplies the acetyl group . The reaction conditions typically involve maintaining a specific pH and temperature to optimize the activity of the bioconversion enzymes .
Major Products Formed
The major product formed from the bioconversion of tylosin is acetylisovaleryltylosin, which is then converted into its tartrate salt for enhanced stability and solubility .
Scientific Research Applications
Acetylisovaleryltylosin tartrate has a wide range of applications in scientific research, particularly in veterinary medicine. It is used to treat respiratory diseases in pigs, chickens, and pheasants, including Swine Enzootic Pneumonia and Mycoplasma gallisepticum infections . The compound’s efficacy in treating these diseases has made it a valuable tool in animal husbandry and veterinary practices .
In addition to its veterinary applications, acetylisovaleryltylosin tartrate is also studied for its antimicrobial properties. Research has shown that it has strong antibacterial activity against Mycoplasma, Spirochetes, and most Gram-positive bacteria . This makes it a potential candidate for further studies in antimicrobial resistance and the development of new antibiotics.
Mechanism of Action
Acetylisovaleryltylosin tartrate exerts its effects by binding to the 50S ribosomal subunit of bacterial cells, thereby inhibiting protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect. The compound’s activity is particularly effective against Mycoplasma species, which lack a cell wall and are thus resistant to many other antibiotics .
Comparison with Similar Compounds
Properties
IUPAC Name |
[6-[[12-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNNLFPPKMIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H93NO25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.